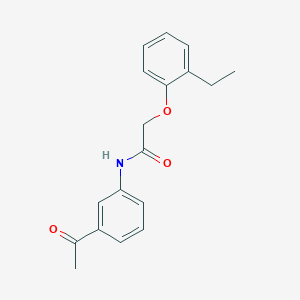

N-(3-acetylphenyl)-2-(2-ethylphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to "N-(3-acetylphenyl)-2-(2-ethylphenoxy)acetamide" often involves multi-step chemical reactions. For instance, Sharma et al. (2018) described a synthesis process involving the stirring of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions (Sharma et al., 2018). Another method by Fenga (2007) improved the synthesis process by optimizing the steps of reduction, acetylation, and ethylation, achieving high yields and purity (Fenga, 2007).

Molecular Structure Analysis

The molecular structure of compounds within this category has been elucidated using techniques like X-ray crystallography, which provides insight into the crystal system, space group, and unit cell parameters. For example, Sharma et al. (2018) determined that their synthesized compound crystallizes in the orthorhombic crystal system with specific unit cell parameters, exhibiting intermolecular H-bonds (Sharma et al., 2018).

Chemical Reactions and Properties

The chemical behavior of "N-(3-acetylphenyl)-2-(2-ethylphenoxy)acetamide" analogs involves various reactions, including acetylation and ethylation. The reaction conditions, such as the choice of solvents and catalysts, significantly influence the yield and purity of the final product, as demonstrated in the synthesis improvements described by Fenga (2007) (Fenga, 2007).

Physical Properties Analysis

The physical properties, such as crystallization behavior, are crucial for understanding the stability and solubility of the compound. Sharma et al. (2018)'s findings on the compound's crystal structure provide foundational knowledge of its physical characteristics (Sharma et al., 2018).

Applications De Recherche Scientifique

Chemoselective Acetylation and Synthesis

Chemoselective Acetylation for Antimalarial Drugs

N-(2-Hydroxyphenyl)acetamide, a related compound, is used as an intermediate in the synthesis of antimalarial drugs. Research demonstrated chemoselective monoacetylation processes using immobilized lipase, showcasing the potential for efficient drug synthesis methods (Magadum & Yadav, 2018).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives was explored for their potential as anticancer, anti-inflammatory, and analgesic agents, indicating the chemical's versatility in drug development (Rani et al., 2014).

Environmental Impact and Degradation

- Alkylphenol Ethoxylates Degradation: Studies on alkylphenol ethoxylates, which are structurally related to N-(3-acetylphenyl)-2-(2-ethylphenoxy)acetamide, highlight their environmental persistence and endocrine-disrupting potential. This research is crucial for understanding the environmental fate and impact of such compounds (Lopez-Espinosa et al., 2009).

Pharmacological Studies

- Metabolic Phenotyping in Acetaminophen Metabolism: Metabolic phenotyping has been applied to study the metabolism and hepatotoxicity of acetaminophen, a compound related to N-(3-acetylphenyl)-2-(2-ethylphenoxy)acetamide. This research provides insights into the metabolic pathways and potential toxicological impacts of acetaminophen and related compounds (Coen, 2015).

Analytical Chemistry Applications

- Electrochemical Analysis of Pharmaceutical Formulations: The electrochemical properties of acetaminophen have been studied, demonstrating the potential for using related compounds in the development of analytical techniques for quality control in pharmaceuticals. This research could be applicable to the analysis of compounds like N-(3-acetylphenyl)-2-(2-ethylphenoxy)acetamide in various formulations (Fanjul-Bolado et al., 2009).

Propriétés

IUPAC Name |

N-(3-acetylphenyl)-2-(2-ethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-3-14-7-4-5-10-17(14)22-12-18(21)19-16-9-6-8-15(11-16)13(2)20/h4-11H,3,12H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODMNOFHYPJQDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-2-(2-ethylphenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(benzylthio)acetyl]amino}-4-chlorobenzoic acid](/img/structure/B5526550.png)

![5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B5526574.png)

![2-{2-[2-(4-fluorophenyl)-4-morpholinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5526587.png)

![N'-{(3S*,4R*)-1-[(5-acetyl-2-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5526591.png)

![2-methoxy-4-(2-{[phenyl(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)phenyl methyl carbonate](/img/structure/B5526600.png)

![4-(4-methyl-1-piperazinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5526602.png)

![N-[4-(2-furoylamino)phenyl]-2-pyrazinecarboxamide](/img/structure/B5526613.png)

![3-chloro-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5526625.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5526640.png)

![N'-benzylidene-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5526641.png)

![N-[2-(ethylsulfonyl)ethyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5526645.png)